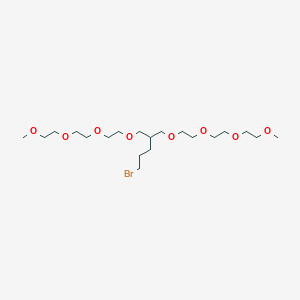
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane is a synthetic organic compound characterized by a long polyether chain with a bromopropyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane typically involves the reaction of a polyether compound with 1,3-dibromopropane. The reaction is carried out under controlled conditions to ensure the selective attachment of the bromopropyl group to the polyether chain. Common solvents used in this synthesis include xylene and toluene, and the reaction can be facilitated by microwave irradiation to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of microwave irradiation can be scaled up to industrial levels to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction Reactions: The polyether chain can be oxidized or reduced under specific conditions to modify its properties.
Polymerization Reactions: The compound can participate in polymerization reactions to form larger macromolecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized polyethers, while oxidation reactions can produce polyether ketones or aldehydes.
Scientific Research Applications
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used to modify biomolecules for various applications, including drug delivery and molecular imaging.
Mechanism of Action
The mechanism of action of 13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane involves its ability to interact with various molecular targets through its bromopropyl group and polyether chain. The bromopropyl group can form covalent bonds with nucleophilic sites on biomolecules, while the polyether chain can interact with hydrophobic regions of proteins and other macromolecules. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
(3-Bromopropyl)triphenylphosphonium bromide: This compound has a similar bromopropyl group but is attached to a triphenylphosphonium moiety, making it useful in different applications such as mitochondrial targeting.
(3-Bromopropyl)trimethylammonium bromide: Another compound with a bromopropyl group, but with a trimethylammonium moiety, used in different chemical and biological contexts.
Uniqueness
13-(3-Bromopropyl)-2,5,8,11,15,18,21,24-octaoxapentacosane is unique due to its long polyether chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring flexible and hydrophilic characteristics, such as in the development of novel polymers and biomaterials.
Properties
Molecular Formula |
C20H41BrO8 |
|---|---|
Molecular Weight |
489.4 g/mol |
IUPAC Name |
5-bromo-1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]pentane |
InChI |
InChI=1S/C20H41BrO8/c1-22-6-8-24-10-12-26-14-16-28-18-20(4-3-5-21)19-29-17-15-27-13-11-25-9-7-23-2/h20H,3-19H2,1-2H3 |
InChI Key |
DPPQPRFUHZYIFP-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCOCCOCC(CCCBr)COCCOCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)

![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)

![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)
![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)


![Benzyl 2-(acetamido)-2-deoxy-6-O-benzyl-3-O-2-propen-1-YL-4-O-[beta-D-galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B12289476.png)
![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)
![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)

![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)
